molecular formula C8H16ClN B1657265 2-Azabicyclo[3.2.2]nonane hydrochloride CAS No. 5597-38-6

2-Azabicyclo[3.2.2]nonane hydrochloride

Cat. No.: B1657265
CAS No.: 5597-38-6
M. Wt: 161.67
InChI Key: DSAORSZFGZQSCW-UHFFFAOYSA-N
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Description

2-Azabicyclo[322]nonane hydrochloride is a nitrogen-containing heterocyclic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azabicyclo[3.2.2]nonane hydrochloride can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]octan-2-ones with azides or amines, followed by reduction reactions . The Schmidt or Beckmann reactions are often employed to introduce the nitrogen atom into the bicyclic framework . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.2.2]nonane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and introduce different functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride . Substitution reactions may involve halogenating agents or nucleophiles under specific conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.2.2]nonane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit key enzymes or disrupt cellular processes in the target organisms . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

2-Azabicyclo[3.2.2]nonane hydrochloride can be compared to other similar compounds, such as 2-Azabicyclo[3.3.1]nonane and 3-Azabicyclo[3.2.2]nonane . These compounds share a similar bicyclic structure but differ in the arrangement of their atoms and functional groups. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility and pave the way for new discoveries.

Properties

IUPAC Name

2-azabicyclo[3.2.2]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-3-8-4-2-7(1)5-6-9-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAORSZFGZQSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10714984
Record name 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10714984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5597-38-6
Record name NSC72068
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Azabicyclo[3.2.2]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10714984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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